N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide
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Overview
Description
Reagents: 6-(furan-3-yl)pyridine, phenylthiol, base (e.g., sodium hydride).
Conditions: Nucleophilic substitution reaction.
Product: 6-(furan-3-yl)pyridin-3-yl phenylthio derivative.
Step 3: Formation of the propanamide
Reagents: 6-(furan-3-yl)pyridin-3-yl phenylthio derivative, propanoyl chloride, base (e.g., triethylamine).
Conditions: Amidation reaction.
Product: N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the phenylthio group.
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Step 1: Synthesis of 6-(furan-3-yl)pyridine
Reagents: Furan-3-carboxaldehyde, pyridine-3-boronic acid, palladium catalyst.
Conditions: Suzuki coupling reaction under inert atmosphere.
Product: 6-(furan-3-yl)pyridine.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyridine rings can participate in π-π stacking interactions, while the phenylthio group can form hydrogen bonds or hydrophobic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan and pyridine rings, along with the phenylthio group, allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-19(9-11-24-17-4-2-1-3-5-17)21-13-15-6-7-18(20-12-15)16-8-10-23-14-16/h1-8,10,12,14H,9,11,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGUYALZSBTICV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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